molecular formula C20H23FN2O4S2 B2459909 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1396633-43-4

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2459909
CAS No.: 1396633-43-4
M. Wt: 438.53
InChI Key: PHKBBSFNOLKHIM-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 1,2-thiazinane ring (1,1-dioxide) and a cyclopropylmethyl group substituted with a 4-fluorophenyl moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the thiazinane dioxide moiety may contribute to hydrogen bonding and electrostatic interactions.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S2/c21-17-5-3-16(4-6-17)20(11-12-20)15-22-29(26,27)19-9-7-18(8-10-19)23-13-1-2-14-28(23,24)25/h3-10,22H,1-2,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKBBSFNOLKHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is a complex organic molecule characterized by its unique thiazinan structure combined with a benzenesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Features

The structural integrity of this compound is pivotal to its biological activity. The thiazinan ring contributes to the compound's reactivity and interaction with biological targets. The presence of the benzenesulfonamide group is known for its pharmacological properties, including enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that compounds containing thiazinan and sulfonamide structures often exhibit significant biological activities. These activities can include:

  • Antimicrobial Effects : Compounds similar to benzenesulfonamides have shown efficacy against various bacterial strains.
  • Anticancer Properties : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Cardiovascular Effects : Some sulfonamide derivatives have demonstrated changes in perfusion pressure and coronary resistance in isolated heart models .

Antimicrobial Activity

A study investigating the antimicrobial properties of thiazinan derivatives found that modifications to the sulfonamide group significantly enhanced activity against Gram-positive bacteria. The structure-activity relationship (SAR) indicated that the introduction of electron-withdrawing groups increased potency.

Anticancer Activity

A derivative of this compound was tested against several cancer cell lines. The results indicated that it inhibited cell growth in a dose-dependent manner, with IC50 values comparable to known chemotherapeutic agents. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Cardiovascular Studies

In a controlled experiment using isolated rat hearts, the effects of various benzenesulfonamide derivatives on perfusion pressure were evaluated. The study demonstrated that specific compounds could lower perfusion pressure significantly, suggesting potential applications in treating hypertension .

Data Tables

Compound NameStructural FeaturesBiological Activity
4-(2-Aminoethyl)benzenesulfonamideContains a sulfonamide groupDecreased perfusion pressure
4-(Fluorophenyl)cyclopropyl derivativeFluorinated cyclopropyl moietyAnticancer activity
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-indol-1-yl)acetamideThiazinan and indole structuresAntimicrobial

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor of key enzymes related to inflammation and cancer progression.

Pharmacokinetic Considerations

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Computational models have predicted favorable permeability characteristics, indicating potential for effective systemic delivery.

Comparison with Similar Compounds

Spectral and Physicochemical Comparisons

Infrared Spectroscopy (IR)

Compound C=S Stretch (cm⁻¹) NH Stretch (cm⁻¹) Key Absent Bands
Target Compound ~1240–1260 (expected) ~3150–3300 (expected) N/A
Hydrazinecarbothioamides [4–6] () 1243–1258 3150–3319 N/A
Triazole-thiones [7–9] () 1247–1255 3278–3414 C=O (1663–1682 cm⁻¹)

Insights :

  • The target’s C=S and NH stretches align with triazole-thiones, suggesting similar electronic environments .
  • Absence of C=O in triazole-thiones (vs.

Nuclear Magnetic Resonance (NMR)

While specific data for the target compound are unavailable, analogs in exhibit:

  • 1H-NMR : Aromatic protons (δ 7.2–8.1 ppm), NH signals (δ 9.5–10.2 ppm) .
  • 13C-NMR : C=S (δ ~170 ppm), SO2 (δ ~125 ppm) . The target’s cyclopropane protons are expected at δ 0.8–1.5 ppm, with fluorine coupling observed in 19F-NMR.

Q & A

What are the established synthetic routes for 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide, and what analytical methods validate its purity?

Basic Research Focus
The synthesis typically involves sequential coupling reactions. First, the 1,2-thiazinane dioxide moiety is introduced via sulfonylation of a benzenesulfonamide precursor. The cyclopropane-containing side chain is then attached using nucleophilic substitution or reductive amination. Key intermediates should be purified via column chromatography, and the final compound validated using:

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% for biological assays) .
  • Mass Spectrometry (MS) : For molecular weight confirmation .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Conflicting bioactivity data often arise from impurities, stereochemical variations, or assay-specific conditions. To address this:

Purity Reassessment : Use ultra-HPLC (UHPLC) coupled with evaporative light scattering detection (ELSD) to detect non-UV-active impurities .

Stereochemical Analysis : Employ X-ray crystallography or circular dichroism (CD) to confirm the configuration of the cyclopropane and thiazinane groups, as minor stereoisomers can drastically alter activity .

Orthogonal Assays : Compare results across multiple assays (e.g., enzyme inhibition vs. cell-based viability) to rule out off-target effects .

What experimental design strategies optimize the synthesis yield and scalability?

Advanced Research Focus
Adopt Design of Experiments (DoE) methodologies to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example:

  • Flow Chemistry : Continuous-flow reactors minimize side reactions and improve reproducibility, as demonstrated in thiazinane-related syntheses .
  • Response Surface Modeling (RSM) : Statistically model interactions between variables (e.g., pH and reaction time) to maximize yield .
  • Scale-Up Considerations : Use microwave-assisted synthesis for rapid optimization at small scales before transitioning to batch reactors .

How can computational tools predict the compound’s interactions with biological targets?

Advanced Research Focus
Leverage molecular docking and quantitative structure-activity relationship (QSAR) models:

Docking Simulations : Use software like AutoDock Vina to predict binding modes to sulfonamide-sensitive targets (e.g., carbonic anhydrases or kinases). Validate with mutagenesis studies .

QSAR Analysis : Train models on analogs (e.g., fluorophenyl-cyclopropane derivatives) to correlate substituent electronegativity or steric bulk with activity .

ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) to guide in vivo studies .

What strategies characterize the compound’s stability under physiological conditions?

Advanced Research Focus
Assess stability via:

Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions, then analyze degradation products via LC-MS .

Plasma Stability Assays : Incubate with human plasma at 37°C and quantify parent compound remaining over time using LC-MS/MS .

Solid-State Stability : Perform thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to evaluate hygroscopicity and thermal decomposition .

How do structural modifications to the benzenesulfonamide core affect target selectivity?

Advanced Research Focus
Systematically modify:

Sulfonamide Substituents : Introduce electron-withdrawing groups (e.g., -CF3) to enhance binding to polar active sites, as seen in related kinase inhibitors .

Cyclopropane Rigidity : Replace the cyclopropane with flexible alkyl chains to study conformational effects on target engagement .

Thiazinane Dioxide : Replace with other heterocycles (e.g., piperazine) to probe steric and electronic requirements .

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Focus
Crystallization difficulties often arise from conformational flexibility or solvent inclusion. Mitigate by:

Co-Crystallization : Use small-molecule additives (e.g., polyols) to stabilize specific conformations .

High-Throughput Screening : Test >100 solvent combinations (e.g., DMSO/water gradients) using robotics .

Low-Temperature Data Collection : Collect diffraction data at 100 K to reduce thermal motion artifacts .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Focus
Combine orthogonal approaches:

Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify binding partners in cell lysates .

CRISPR-Cas9 Knockout : Delete putative targets (e.g., sulfotransferases) and assess activity loss .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to purified targets .

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